Panamesine - 139225-22-2

Panamesine

Catalog Number: EVT-1560372
CAS Number: 139225-22-2
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Panamesine (EMD 57445) is a synthetic compound classified as a sigma receptor ligand. [, , , ] It exhibits a binding preference for the sigma-1 receptor subtype. [, , ] Panamesine has garnered interest in scientific research, particularly in pharmacology and neuroscience, due to its potential to elucidate the role of sigma receptors in various neurological and psychiatric conditions. [, , , ]

Sila-panamesine

  • Compound Description: Sila-panamesine is a silicon-containing analogue of panamesine where the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom. This substitution results in the presence of a silanol group (Si-OH) in sila-panamesine instead of the methylene group (C-H2) found in panamesine. Studies have shown that sila-panamesine exhibits remarkable stability in aqueous solutions, even at varying pH levels [].
  • Relevance: Sila-panamesine is structurally related to panamesine and was synthesized to investigate the impact of silicon substitution on the biological activity of the parent compound []. Interestingly, sila-panamesine demonstrates a 3-fold higher affinity for σ1 receptors compared to panamesine, highlighting the significant influence of silicon substitution on receptor binding properties [].

Rimcazole

  • Compound Description: Rimcazole is a sigma receptor ligand with potential antipsychotic activity. Studies suggest that it might exert its effects through an "antagonistic" activity at sigma receptors, although the precise subcellular mechanisms are not fully understood [].

DTG (1,3-Di(2-tolyl)guanidine)

  • Compound Description: DTG is classified as a potential agonist of both σ1 and σ2 receptor subtypes. It has been observed to increase cocaine-induced convulsions and locomotor activity in animal models [].
  • Relevance: DTG serves as a pharmacological tool to investigate the role of sigma receptors, particularly the σ2 subtype, in mediating the effects of psychostimulants like cocaine []. Its contrasting effects to panamesine, which reduced cocaine's effects, suggest that these compounds might exert opposing actions at sigma receptors, potentially explaining their differential effects on cocaine-induced behaviors [].

SA 4503

  • Compound Description: SA 4503 is a sigma ligand with potential agonist activity, primarily at the σ1 receptor subtype. It has been shown to enhance and prolong cocaine-induced convulsions in mice [].

BD 1047

  • Compound Description: BD 1047 is described as a selective functional antagonist of sigma receptors. Preclinical studies have shown its moderate activity in some animal models predictive of antipsychotic activity, but its efficacy as an antipsychotic drug remains doubtful [].
  • Relevance: BD 1047 is studied alongside panamesine to explore the therapeutic potential of sigma receptor antagonists in treating schizophrenia []. While both compounds show activity in specific animal models, BD 1047 demonstrates limited efficacy compared to panamesine and other established sigma ligands like rimcazole []. This difference highlights the importance of considering factors beyond receptor affinity when evaluating the potential therapeutic benefits of sigma ligands [].
Overview

Panamesine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating neurological disorders. It is classified primarily as a sigma receptor ligand, which plays a significant role in various neuropharmacological processes. The compound's structure and properties suggest it could interact with sigma receptors, influencing neurotransmission and cellular signaling pathways.

Source and Classification

Panamesine is synthesized from a variety of precursors, typically involving modifications of existing chemical frameworks to enhance its biological activity. It falls under the category of synthetic organic compounds, specifically designed to target sigma receptors, which are implicated in pain modulation, mood regulation, and neuroprotection.

Synthesis Analysis

Methods and Technical Details

The synthesis of Panamesine involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 1-benzyl-1,4-diazepane.
  2. Reactions: The compound is synthesized through acylation reactions with aroyl chlorides to form amide derivatives. This process typically does not require extensive purification after classical workup procedures.
  3. Final Steps: The final derivatives are obtained through reductive amination processes, often utilizing sodium cyanoborohydride as a reducing agent.

The synthetic pathway can be summarized as follows:

  • Step 1: Acylation of 1-benzyl-1,4-diazepane with aroyl chloride.
  • Step 2: Cleavage of protecting groups (e.g., N-Boc) followed by alkylation.
  • Step 3: Purification via techniques like column chromatography.

This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's affinity for sigma receptors .

Molecular Structure Analysis

Structure and Data

The molecular structure of Panamesine can be characterized by its core diazepane ring system, which is substituted at various positions to enhance receptor affinity. Key structural features include:

  • Core Structure: A diazepane ring that provides a stable framework for receptor binding.
  • Substituents: Aromatic and aliphatic groups that influence the pharmacological properties.

The molecular formula and weight can vary based on the specific derivatives synthesized, but typical values are around C15H20N2OC_{15}H_{20}N_{2}O with a molecular weight of approximately 248 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure .

Chemical Reactions Analysis

Reactions and Technical Details

Panamesine undergoes various chemical reactions that are crucial for its activity:

  1. Receptor Binding: The interaction with sigma receptors involves hydrogen bonding and hydrophobic interactions facilitated by its substituents.
  2. Metabolic Stability: Studies indicate that Panamesine exhibits metabolic stability, making it a suitable candidate for further pharmacological investigations.

In vitro assays have demonstrated that modifications to the benzyl moiety significantly affect the compound's binding affinity, with certain substitutions leading to enhanced activity against sigma receptors .

Mechanism of Action

Process and Data

The mechanism by which Panamesine exerts its effects primarily involves:

  • Sigma Receptor Interaction: Binding to sigma receptors modulates neurotransmitter release and neuronal excitability.
  • Signal Transduction: Activation of these receptors can lead to downstream effects in cellular signaling pathways, influencing processes such as pain perception and mood regulation.

Quantitative data from binding assays reveal that Panamesine exhibits high affinity for both sigma-1 and sigma-2 receptors, with Ki values indicating potent interactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Panamesine displays several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Key physicochemical parameters include:

  • Molecular Weight: Approximately 248 g/mol
  • LogP (Partition Coefficient): Indicative of membrane permeability; calculated values suggest favorable absorption characteristics .
Applications

Scientific Uses

Panamesine has potential applications in several scientific domains:

  • Neuroscience Research: As a sigma receptor ligand, it can be used to study neurodegenerative diseases and pain pathways.
  • Pharmacological Development: Its unique properties make it a candidate for drug development targeting psychiatric disorders or chronic pain management.

Ongoing studies aim to further elucidate its therapeutic potential and optimize its efficacy through structural modifications .

Introduction to Panamesine

Panamesine (developmental code EMD-57445) is a selective sigma (σ) receptor ligand investigated in the 1990s as a potential antipsychotic agent. Unlike typical or atypical antipsychotics, panamesine primarily targeted σ receptors—initially misclassified as opioid receptors—with high affinity (IC₅₀ = 6 nM for σ₁/σ₂ subtypes) [2] [6]. Its development represented a strategic pivot from dopamine-centric antipsychotic design toward novel neurobiological targets. Despite promising preclinical data, panamesine advanced only to Phase II clinical trials before discontinuation, partly due to variable efficacy in schizophrenia and emergent metabolite-related dopaminergic activity [3] [7] [9].

Chemical Characterization of Panamesine

Molecular Structure and Sigma Receptor Affinity

Panamesine ((5S)-5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one) has a molecular formula of C₂₃H₂₆N₂O₆ and a molecular weight of 426.47 g/mol [2] [9]. Its structure features three pharmacophores critical for σ receptor interaction:

  • A 4-methoxyphenyl group linked to an oxazolidinone ring
  • A piperidine moiety with a benzodioxole substituent
  • A stereospecific methyl group at C5 (S-configuration) [9]

This configuration enables sub-nanomolar affinity for both σ₁ and σ₂ receptors (Kᵢ = 0.43–6 nM), with 173-fold selectivity for σ₁ over σ₂ subtypes [2] [6]. The benzodioxole group enhances membrane permeability, while the hydroxylated piperidine facilitates hydrogen bonding with σ receptor residues [9]. Table 1 summarizes key binding data.

Table 1: Receptor Binding Profile of Panamesine

ReceptorAffinity (IC₅₀/Kᵢ)Selectivity Ratio
Sigma-1 (σ₁)6 nM1.0 (reference)
Sigma-2 (σ₂)1,038 nMσ₂/σ₁ = 173
Dopamine D₂>10,000 nMD₂/σ₁ > 1,666 [2] [9]

Pharmacokinetic Properties and Metabolites

Panamesine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, yielding EMD-59983 as its major active metabolite [2] [3] [9]. Key pharmacokinetic characteristics include:

  • Lipophilicity: Log D₇.₄ = 2.69, facilitating blood-brain barrier penetration [10]
  • Protein binding: 71% in plasma, predominantly to albumin [10]
  • Metabolite bioactivity: EMD-59983 exhibits distinct pharmacology:
  • Dopamine D₂/D₃ receptor antagonism (IC₅₀ = 23 nM)
  • Sigma receptor affinity (IC₅₀ = 24 nM) [2] [7]

SPECT imaging studies confirmed EMD-59983 occupancy at striatal D₂ receptors in humans, explaining panamesine’s functional antidopaminergic effects despite its minimal direct D₂ affinity [10]. Table 2 contrasts the parent drug and metabolite profiles.

Table 2: Panamesine vs. Metabolite EMD-59983

PropertyPanamesineEMD-59983
Primary targetσ₁/σ₂ receptorsD₂/D₃ receptors
D₂ affinity>10,000 nM23 nM
σ₁ affinity6 nM24 nM
Contribution to efficacyDirect σ modulationDopamine blockade [2] [7] [10]

Historical Context in Antipsychotic Drug Development

Panamesine emerged during a critical evolution in antipsychotic pharmacotherapy:

  • First-generation antipsychotics (e.g., haloperidol): High D₂ affinity caused extrapyramidal symptoms (EPS) at >78% striatal occupancy [4].
  • Second-generation agents (e.g., clozapine): Broader receptor profiles (5-HT₂A, α₁) reduced EPS but introduced metabolic side effects [4] [8].
  • Sigma receptor hypothesis: Proposed in the 1980s as an alternative pathway, with σ ligands hypothesized to modulate glutamate/NMDA systems without direct dopamine blockade [3] [6].

Merck advanced panamesine to clinical trials based on preclinical data showing:

  • Antipsychotic-like effects in animal models
  • Absence of catalepsy (predicting low EPS) [3]
  • c-Fos expression patterns resembling atypical antipsychotics [7]

Clinical trials, however, revealed inconsistencies:

  • An open-label study (n=12) using 60 mg/day showed 50% BPRS reduction in 4/12 patients [7].
  • Sleep-EEG studies demonstrated sleep consolidation without REM disruption, akin to haloperidol [1].
  • Immunological profiles resembled haloperidol (no cytokine elevation), unlike clozapine [1].

Development ceased after Phase II due to modest response rates and emergent EPS in some patients—likely attributable to EMD-59983’s D₂ activity [3] [7] [9].

Theoretical Basis for Sigma Receptor Targeting

Sigma receptors regulate multiple neurobiological pathways relevant to psychosis:

Neurobiological Mechanisms

  • Ion channel modulation: σ₁ agonists inhibit voltage-gated K⁺/Ca²⁺ channels while potentiating NMDA/IP₃ receptor activity, modulating neuronal excitability [6] [5].
  • Chaperone function: σ₁ receptors act as ligand-regulated chaperones at endoplasmic reticulum-mitochondrion junctions, mitigating cellular stress [5] [6].
  • Dopamine-glutamate crosstalk: σ₁ activation enhances NMDA signaling in prefrontal cortex, potentially improving cognitive/negative symptoms [6] [3].

Comparative Advantages Over Classical Antipsychotics

FeaturePanamesineClassical Antipsychotics
Primary mechanismσ₁ modulationD₂ blockade
EPS riskLow (preclinical)High (typical) / Moderate (atypical)
ImmunomodulationNo cytokine changes (like haloperidol)Cytokine elevation (clozapine) [1] [3]
Cognitive effectsSleep consolidation (non-REM)Often sedating [1]

The σ receptor paradigm remains clinically relevant:

  • Blarcamesine (σ₁ agonist): In Phase III trials for Alzheimer’s disease [5].
  • Pridopidine (σ₁ agonist): Investigated for Huntington’s disease [5].
  • S1R polymorphisms: Linked to neurological disorders, validating target engagement [5].

Panamesine’s legacy underscores the complexity of antipsychotic development—where metabolite activity (EMD-59983) and heterogeneous patient responses can redirect compound trajectories [7] [9].

Properties

CAS Number

139225-22-2

Product Name

Panamesine

IUPAC Name

(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1

InChI Key

NINYZUDVKTUKIA-IBGZPJMESA-N

SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Synonyms

(5S)-5-((4-Hydroxy-4-(3,4-(methylenedioxy)phenyl)piperidino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone
5-(4-hydroxy-4-(1,3-benzodioxol-5-yl)piperidine-1-ylmethyl)-3-(4-methoxyphenyl)oxazolidine-2-one hydrochloride
EMD 57445
EMD-57445
panamesine

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.